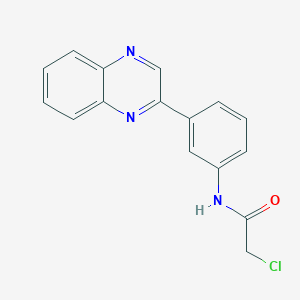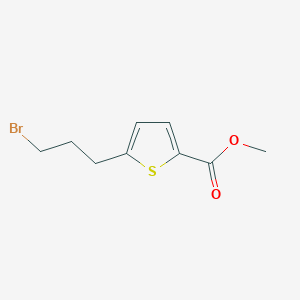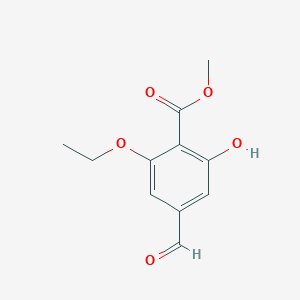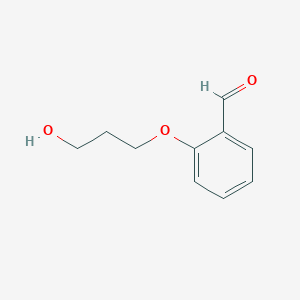![molecular formula C6H10N2O3 B8464481 Acetamide, N-[[(5S)-2-oxo-5-oxazolidinyl]methyl]- CAS No. 274264-57-2](/img/structure/B8464481.png)
Acetamide, N-[[(5S)-2-oxo-5-oxazolidinyl]methyl]-
Vue d'ensemble
Description
Acetamide, N-[[(5S)-2-oxo-5-oxazolidinyl]methyl]- is a heterocyclic compound featuring an oxazolidine ring. This compound is notable for its diverse applications in various fields, including pharmaceuticals, industrial chemistry, and biological research. The oxazolidine ring, which contains both nitrogen and oxygen atoms, imparts unique chemical properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[[(5S)-2-oxo-5-oxazolidinyl]methyl]- typically involves the reaction of amino alcohols with carboxylic acids or their derivatives. One common method is the cyclization of 2-amino alcohols with acetic anhydride under mild conditions . This reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxazolidine ring.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. Catalysts and solvents are carefully selected to enhance the efficiency of the reaction and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Acetamide, N-[[(5S)-2-oxo-5-oxazolidinyl]methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazolidinones.
Reduction: Reduction reactions can convert the oxazolidine ring to other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions include oxazolidinones, reduced oxazolidines, and various substituted derivatives, depending on the reagents and conditions used.
Applications De Recherche Scientifique
Acetamide, N-[[(5S)-2-oxo-5-oxazolidinyl]methyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting bacterial infections.
Industry: The compound is utilized in the production of polymers and other industrial materials.
Mécanisme D'action
The mechanism of action of Acetamide, N-[[(5S)-2-oxo-5-oxazolidinyl]methyl]- involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This binding disrupts the normal function of the enzyme, leading to the desired therapeutic effect. The exact molecular pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Oxazolidinones: These compounds share the oxazolidine ring structure and are known for their antimicrobial properties.
Imidazoles: Another class of heterocyclic compounds with similar applications in pharmaceuticals and industrial chemistry.
Uniqueness
Acetamide, N-[[(5S)-2-oxo-5-oxazolidinyl]methyl]- is unique due to its specific ring structure and the presence of the acetamide group. This combination imparts distinct chemical properties, making it a versatile compound in both research and industrial applications.
Propriétés
Numéro CAS |
274264-57-2 |
|---|---|
Formule moléculaire |
C6H10N2O3 |
Poids moléculaire |
158.16 g/mol |
Nom IUPAC |
N-[[(5S)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide |
InChI |
InChI=1S/C6H10N2O3/c1-4(9)7-2-5-3-8-6(10)11-5/h5H,2-3H2,1H3,(H,7,9)(H,8,10)/t5-/m0/s1 |
Clé InChI |
RNJIQYVMKXWZBO-YFKPBYRVSA-N |
SMILES isomérique |
CC(=O)NC[C@H]1CNC(=O)O1 |
SMILES canonique |
CC(=O)NCC1CNC(=O)O1 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details













Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




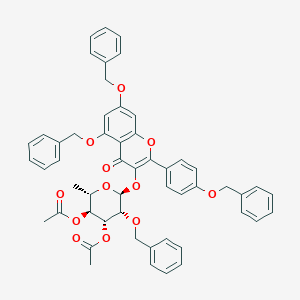


![methyl 3-[[2-(4-hydroxypiperidin-1-yl)quinoline-4-carbonyl]amino]-2,4-dimethylbenzoate](/img/structure/B8464467.png)
